molecular formula C12H10ClN3O2 B8286435 5-(5-Chloroindol-3-ylmethyl)hydantoin

5-(5-Chloroindol-3-ylmethyl)hydantoin

Cat. No. B8286435
M. Wt: 263.68 g/mol
InChI Key: UYOGSDDTSQKCAB-UHFFFAOYSA-N
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Patent
US04110536

Procedure details

A mixture of 5-chlorotryptophan (32 g, 0.14 mole) and potassium cyanate (22.6 g, 0.28 mole) in 500 ml of H2O was heated on the steam bath for 3 hours, cooled and acidified with concentrated HCl. The solid was collected, suspended in 500 ml of 10% HCl and heated on the steam bath for 2 hours. The solid, obtained on cooling, was dissolved in dilute NaOH, filtered and acidified with dilute HCl. The solid obtained was recrystallized from aqueous 2-PrOH. Yield 17 g (37.6%), m.p. 226°-8°, contains a mole of 2-PrOH.
Quantity
32 g
Type
reactant
Reaction Step One
Name
potassium cyanate
Quantity
22.6 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:16]=[C:15]2[C:5]([NH:6][CH:7]=[C:8]2[CH2:9][C@@H:10]([C:12]([OH:14])=O)[NH2:11])=[CH:4][CH:3]=1.[O-:17][C:18]#[N:19].[K+].Cl>O.[OH-].[Na+]>[Cl:1][C:2]1[CH:16]=[C:15]2[C:5](=[CH:4][CH:3]=1)[NH:6][CH:7]=[C:8]2[CH2:9][CH:10]1[NH:11][C:18](=[O:17])[NH:19][C:12]1=[O:14] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
ClC1=CC=C2NC=C(C[C@H](N)C(=O)O)C2=C1
Name
potassium cyanate
Quantity
22.6 g
Type
reactant
Smiles
[O-]C#N.[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated on the steam bath for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The solid was collected
TEMPERATURE
Type
TEMPERATURE
Details
heated on the steam bath for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solid, obtained
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solid obtained
CUSTOM
Type
CUSTOM
Details
was recrystallized from aqueous 2-PrOH

Outcomes

Product
Name
Type
Smiles
ClC=1C=C2C(=CNC2=CC1)CC1C(NC(N1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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